17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
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Overview
Description
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Studies
One area of scientific research involving 17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one is its metabolism. A study investigated the metabolism of a similar compound, 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one in rabbits, identifying the excretion products after oral dosing. This involved studying the oxidation-reduction and hydroxylation at various positions on the steroid nucleus (Templeton & Kim, 1977).
Synthesis Methods
Another significant area of research is the development of efficient synthesis methods for similar compounds. For instance, 5alpha-Androst-1-ene-3,17-dione, a prodrug of 1-testosterone, was synthesized from 17beta-Acetoxy-5alpha-androstan-3-one in a high-yield, multi-step process. This research offers insights into chemical synthesis processes relevant to compounds like this compound (Zhang & Qiu, 2006).
Antiprogestational Agents
Research has also been conducted on the synthesis of steroidal compounds with antiprogestational activities. Compounds such as 17beta-hydroxy-7alpha-methyl-5-androsten-3-one showed significant anti-implantational and antidecidual activities. This suggests potential applications in reproductive health and contraception (Grunwell, Benson, Johnston, & Petrow, 1976).
Microbial Transformation
The microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This research demonstrates the potential of microbial biocatalysts for hydroxylation and reduction of steroid compounds, which could be relevant for producing derivatives of this compound (Xiong et al., 2006).
Properties
CAS No. |
2429-15-4 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5S,8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,13,15,17,22H,4-6,8-12H2,1-3H3/t13-,15+,17-,18-,19-,20-/m0/s1 |
InChI Key |
XYSMGHMDSVPTRB-JXCDLVPQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4(C)O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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